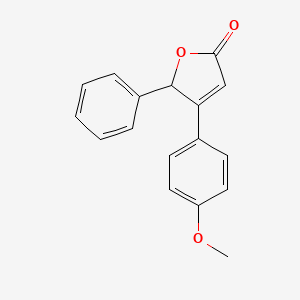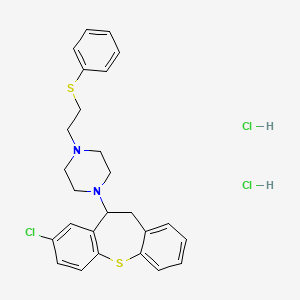
Piperazine, 1-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-(phenylthio)ethyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-(phenylthio)ethyl)-, dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a dibenzo(b,f)thiepin moiety, and a phenylthioethyl group. The presence of chlorine and sulfur atoms in its structure contributes to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-(phenylthio)ethyl)-, dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dibenzo(b,f)thiepin moiety: This can be achieved through a series of cyclization reactions involving appropriate aromatic precursors and sulfur-containing reagents.
Introduction of the piperazine ring: This step involves the reaction of the dibenzo(b,f)thiepin intermediate with piperazine under controlled conditions.
Attachment of the phenylthioethyl group: This is typically done through nucleophilic substitution reactions, where the phenylthioethyl group is introduced to the piperazine-dibenzo(b,f)thiepin intermediate.
Formation of the dihydrochloride salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: To ensure high yield and purity, reaction conditions such as temperature, pressure, and solvent choice are optimized.
Use of continuous flow reactors: These reactors allow for better control over reaction parameters and scalability.
Purification and isolation: The final product is purified using techniques such as crystallization, filtration, and chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
Piperazine, 1-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-(phenylthio)ethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the thiepin ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom or other reactive sites, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Methanol, ethanol, dichloromethane
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
Sulfoxides and sulfones: Formed through oxidation reactions
Reduced derivatives: Formed through reduction reactions
Substituted derivatives: Formed through nucleophilic substitution reactions
科学的研究の応用
Piperazine, 1-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-(phenylthio)ethyl)-, dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiparasitic properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of Piperazine, 1-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-(phenylthio)ethyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to receptors: It can bind to various receptors in the central nervous system, modulating their activity.
Inhibit enzymes: It may inhibit certain enzymes involved in neurotransmitter metabolism, leading to altered levels of neurotransmitters.
Modulate ion channels: The compound can affect ion channels, influencing neuronal excitability and signaling.
類似化合物との比較
Similar Compounds
- Piperazine, 1-(8-chloro-10,11-dihydro-3-methoxydibenzo(b,f)thiepin-10-yl)-, S-oxide
- Piperazine, 1-[2-[(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy]ethyl]-, (2Z)-2-butenedioate
Uniqueness
Compared to similar compounds, Piperazine, 1-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-(phenylthio)ethyl)-, dihydrochloride is unique due to its specific structural features, such as the presence of the phenylthioethyl group and the dihydrochloride salt form
特性
CAS番号 |
101040-89-5 |
|---|---|
分子式 |
C26H29Cl3N2S2 |
分子量 |
540.0 g/mol |
IUPAC名 |
1-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-(2-phenylsulfanylethyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C26H27ClN2S2.2ClH/c27-21-10-11-26-23(19-21)24(18-20-6-4-5-9-25(20)31-26)29-14-12-28(13-15-29)16-17-30-22-7-2-1-3-8-22;;/h1-11,19,24H,12-18H2;2*1H |
InChIキー |
BEXUROQVQMOCQA-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCSC2=CC=CC=C2)C3CC4=CC=CC=C4SC5=C3C=C(C=C5)Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester](/img/structure/B14340592.png)
![5-Hydroxybicyclo[4.2.0]oct-3-en-2-one](/img/structure/B14340603.png)
![5-Ethyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14340607.png)

![[(1-Ethoxyethenyl)oxy]benzene](/img/structure/B14340618.png)
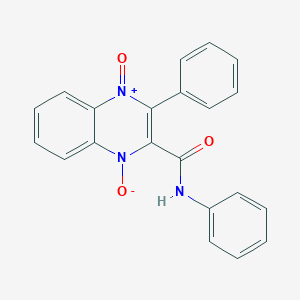
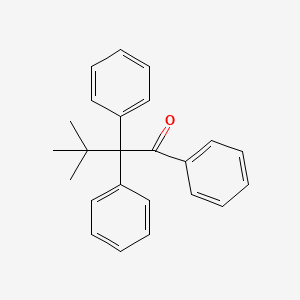
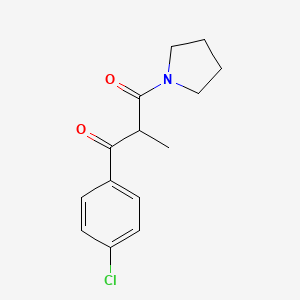
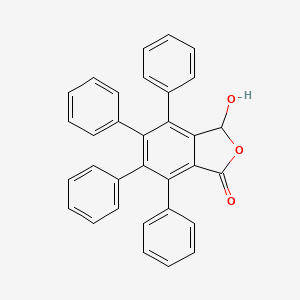
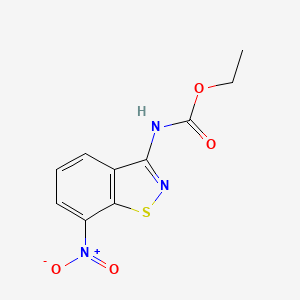
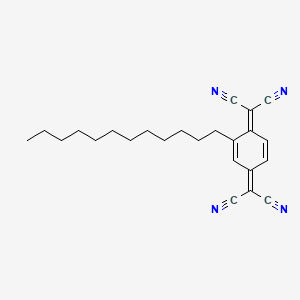
![12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine](/img/structure/B14340636.png)
